molecular formula C15H14BrFN2O B6474021 4-({1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine CAS No. 2640845-34-5

4-({1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine

Cat. No.: B6474021
CAS No.: 2640845-34-5
M. Wt: 337.19 g/mol
InChI Key: SQALBYHKUJGAGW-UHFFFAOYSA-N
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Description

The compound “4-({1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine” is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocyclic compound with one nitrogen atom . Attached to this ring is a bromo-fluorophenyl group and a pyridine ring. Pyridine is a basic heterocyclic organic compound similar to benzene and has the chemical formula C5H5N .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the azetidine ring, followed by the introduction of the bromo-fluorophenyl group and the pyridine ring. The exact methods would depend on the specific reactions and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring would provide some rigidity to the structure, while the bromo-fluorophenyl and pyridine groups could potentially participate in various interactions depending on their positions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The azetidine ring might undergo reactions at the nitrogen atom, while the bromo-fluorophenyl group could potentially undergo electrophilic aromatic substitution reactions. The pyridine ring, being similar to benzene, might also participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

4-({1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridineuoro-2-methyl-1-azetidineoxy-pyridine has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of compounds, including biologically active compounds such as inhibitors of the enzyme cyclooxygenase-2. It has also been used in the synthesis of a variety of other compounds, including those related to drug discovery and pharmacology. In addition, it has been used in the synthesis of polymers materials for use in the development of novel drug delivery systems.

Advantages and Limitations for Lab Experiments

4-({1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridineuoro-2-methyl-1-azetidineoxy-pyridine is a highly versatile compound with a number of advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it is stable in a variety of conditions. It is also highly soluble in a variety of solvents, making it easy to work with. However, it is also toxic, and so must be handled with care in the laboratory.

Future Directions

There are a number of potential future directions for research involving 4-({1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridineuoro-2-methyl-1-azetidineoxy-pyridine. These include further investigations into the mechanism of action and biochemical and physiological effects of the compound, as well as the development of novel drug delivery systems using the compound. In addition, further research could be conducted into the potential applications of the compound in the treatment of fungal infections and other diseases. Finally, further research could be conducted into the synthesis of novel compounds based on 4-bromo-5-fluoro-2-methyl-1-azetidineoxy-pyridine.

Synthesis Methods

4-({1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridineuoro-2-methyl-1-azetidineoxy-pyridine can be synthesized using a two-step process. The first step involves the reaction of 4-bromo-5-fluoro-2-methyl-1-azetidine with pyridine in the presence of an acid catalyst. This reaction yields the desired product, 4-bromo-5-fluoro-2-methyl-1-azetidineoxy-pyridine, in high yields. The second step involves the purification of the synthesized material using a series of chromatographic techniques.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

4-[1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFN2O/c16-15-2-1-12(17)7-11(15)8-19-9-14(10-19)20-13-3-5-18-6-4-13/h1-7,14H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQALBYHKUJGAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=CC(=C2)F)Br)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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